![molecular formula C20H21N3O2S2 B2627808 (1-氨基-5-(噻吩-2-基)-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-基)(吗啉基)甲酮 CAS No. 941001-74-7](/img/structure/B2627808.png)

(1-氨基-5-(噻吩-2-基)-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-基)(吗啉基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

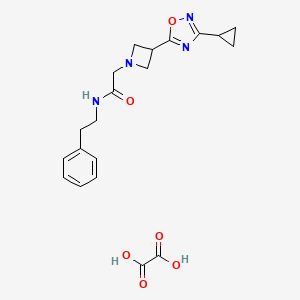

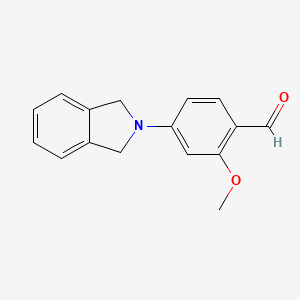

The compound “(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone” is an organic compound that is structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of this compound involves a four-step process. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiophene group with an alkyl amine substituent at the 2-position . The thiophene group is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C24H19ClN2OS . Further details about its physical and chemical properties are not available in the search results.科学研究应用

合成和表征

(1-氨基-5-(噻吩-2-基)-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-基)(吗啉基)甲酮及其衍生物一直是各种合成和表征研究的重点。Zaki、Radwan 和 El-Dean(2017 年)的研究详细介绍了类似化合物的乙酰化,导致四氢[1,3]恶嗪并噻吩[2,3-c]异喹啉酮的合成。然后,该化合物与不同的胺(包括磺胺、磺胺胍和磺胺噻唑)进行亲核取代反应,得到取代的嘧啶酮化合物。研究人员使用元素和光谱分析(包括熔点、薄层色谱、傅里叶变换红外光谱、1H 核磁共振、13C 核磁共振和质谱)对这些分子进行了表征,突出了未来药理学研究的潜力 (Zaki, Radwan, & El-Dean, 2017)。

化学反应和衍生物合成

El-Dean、Radwan 和 Zaki(2010 年)致力于将 1-氨基-5-吗啉基-6,7,8,9-四氢噻吩并[2,3-c]异喹啉-2-腈转化为氯乙酰氨基衍生物,然后在亲核取代反应中与不同的胺一起使用。他们进一步使用该化合物作为起始原料合成各种稠合杂环化合物,表明这些衍生物的化学通才性和潜在应用 (El-Dean, Radwan, & Zaki, 2010)。

抗肿瘤活性和晶体结构

唐和傅(2018 年)合成了 3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮,并通过 X 射线衍射检查了其晶体结构。初步的生物学测试显示,该化合物对各种癌细胞系的增殖具有明显的抑制作用,表明在肿瘤学中具有潜在的治疗应用 (Tang & Fu, 2018)。

传感器应用

Shally 等人(2020 年)开发了新型化学传感器,包括 6-吗啉基-8-(噻吩-2-基)-1,2,3,4-四氢喹啉-5-腈(L1),用于选择性识别剧毒 Pd2+ 离子。他们的研究表明,这些化合物可以作为有效的荧光猝灭化学传感器,展示了此类化合物在环境监测和有害物质检测中的应用 (Shally et al., 2020)。

作用机制

属性

IUPAC Name |

(1-amino-5-thiophen-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c21-16-15-12-4-1-2-5-13(12)17(14-6-3-11-26-14)22-19(15)27-18(16)20(24)23-7-9-25-10-8-23/h3,6,11H,1-2,4-5,7-10,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFQXVQXVYRNKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C2C4=CC=CS4)SC(=C3N)C(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2627725.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2627728.png)

![(4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2627730.png)

![(4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2627731.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylazepane](/img/structure/B2627748.png)